BenchChemオンラインストアへようこそ!

3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Kinase inhibitor design Structure-based drug design TrkA allosteric inhibition

3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 326097-91-0) is a heterocyclic small molecule (MF: C₁₂H₈FN₃OS; MW: 261.28) belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class. It features a 3-amino substituent and a 4-fluorophenyl group at the 5-position on the thienopyrimidinone core.

Molecular Formula C12H8FN3OS
Molecular Weight 261.27
CAS No. 326097-91-0
Cat. No. B2785156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS326097-91-0
Molecular FormulaC12H8FN3OS
Molecular Weight261.27
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)N)F
InChIInChI=1S/C12H8FN3OS/c13-8-3-1-7(2-4-8)9-5-18-11-10(9)12(17)16(14)6-15-11/h1-6H,14H2
InChIKeyNJWGPDNPKTVSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 326097-91-0): Procurement-Grade Overview of a Substituted Thienopyrimidinone Kinase Scaffold


3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 326097-91-0) is a heterocyclic small molecule (MF: C₁₂H₈FN₃OS; MW: 261.28) belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class [1]. It features a 3-amino substituent and a 4-fluorophenyl group at the 5-position on the thienopyrimidinone core. This compound is supplied as a research chemical (typical purity ≥95%) by multiple vendors, including Santa Cruz Biotechnology (sc-346348) and AKSci . The thieno[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery, with reported activity against FGFR1, VEGFR-2, TrkA, CK2, Mnk1/2, and PI3K isoforms depending on substitution pattern [2][3]. Understanding the precise substitution-dependent differentiation of this compound relative to its closest analogs is critical for target-focused chemical biology and lead optimisation campaigns.

Why 3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Cannot Be Replaced by Generic Thienopyrimidinone Analogs in Target-Focused Research


Thieno[2,3-d]pyrimidin-4-ones are not functionally interchangeable. Substitution at the 3-position (amino vs. H) and 5-position (4-fluorophenyl vs. phenyl, 4-chlorophenyl, or 4-methylphenyl) profoundly alters hydrogen-bonding capacity, lipophilicity, and kinase selectivity profiles [1]. The 3-amino group introduces a hydrogen bond donor (HBD = 1) absent in the des-amino analog 5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one (CAS 35978-37-1; HBD = 0), which is a confirmed allosteric TrkA kinase inhibitor with a resolved co-crystal structure (PDB 6D1Z, 1.87 Å) [2][3]. Fluorine substitution at the 4-position of the pendant phenyl ring modulates both metabolic stability and target binding compared to the non-fluorinated 3-amino-5-phenyl analog (CAS 306280-98-8) [4]. Class-level SAR from FGFR1 inhibitor programmes demonstrates that even minor alterations to the thienopyrimidinone periphery can shift IC₅₀ values by orders of magnitude across kinase panels [5]. Consequently, the specific 3-amino-5-(4-fluorophenyl) substitution pattern constitutes a distinct chemical entity with unique molecular recognition properties that cannot be assumed from data generated on close structural neighbors.

Quantitative Differentiation Evidence for 3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Relative to Closest Structural Analogs


Evidence Dimension 1: Hydrogen Bond Donor Capacity Differentiates the 3-Amino Compound from the Des-Amino TrkA Inhibitor Scaffold

The target compound possesses a 3-amino substituent conferring one hydrogen bond donor (HBD = 1), whereas the closest analog 5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one (CAS 35978-37-1) lacks this donor (HBD = 0) [1]. The des-amino analog has been co-crystallized with TrkA kinase (PDB 6D1Z) at 1.87 Å resolution, confirming its role as an allosteric inhibitor [2]. The 3-amino group is expected to engage additional polar contacts within the kinase ATP-binding site or allosteric pocket, potentially altering both target affinity and selectivity profile. This is a class-level inference based on the established SAR principle that hydrogen bond donor/acceptor patterns critically govern kinase inhibitor binding modes [3].

Kinase inhibitor design Structure-based drug design TrkA allosteric inhibition

Evidence Dimension 2: Lipophilicity Modulation by 4-Fluorophenyl vs. Phenyl Substituent Impacts Kinase Selectivity Windows

The target compound bears a 4-fluorophenyl group at position 5 (XLogP3-AA = 1.9), distinguishing it from the non-fluorinated 3-amino-5-phenyl analog (CAS 306280-98-8; predicted XLogP3-AA ≈ 1.5) [1]. Fluorine substitution at the para position of the pendant phenyl ring is a well-validated strategy in kinase medicinal chemistry to modulate both target binding (via orthogonal dipolar and steric interactions) and metabolic stability (by blocking CYP450-mediated oxidative metabolism at the phenyl 4-position) [2]. Class-level SAR from N-phenylthieno[2,3-d]pyrimidin-4-amine FGFR1 inhibitors demonstrates that halogen substitution on the pendant aryl ring can shift FGFR1 IC₅₀ values from >10 μM to 0.16 μM, with fluorine specifically contributing to enhanced binding through both hydrophobic and electrostatic effects [3].

Lipophilic ligand efficiency Kinase selectivity Fluorine medicinal chemistry

Evidence Dimension 3: Multi-Target Kinase Engagement Profile Inferred from PubChem BioAssay Data Indicates Broad-Spectrum Activity

Aggregated PubChem BioAssay data for CID 1537257 (the target compound) reports 15 active results across multiple assay targets, with 3 data points showing activity ≤ 1 nM and 15 data points showing activity ≤ 1 μM [1]. This broad activity profile contrasts with the more narrowly characterized des-amino analog (CAS 35978-37-1), which is primarily validated as a TrkA allosteric inhibitor via X-ray crystallography (PDB 6D1Z) and associated biochemical assays [2]. The 3-amino substituent may confer a multi-target kinase engagement profile distinct from the TrkA-selective des-amino scaffold. However, it must be noted that PubChem BioAssay data are aggregated from multiple independent depositors using heterogeneous assay conditions; this comparison is cross-study and should be interpreted with appropriate caution [1].

Polypharmacology Kinase profiling Phenotypic screening

Evidence Dimension 4: Synthetic Tractability and C-2 Derivatisation Potential Enables Library Expansion Relative to 2-Methyl-Blocked Analogs

The target compound retains an unsubstituted C-2 position on the thieno[2,3-d]pyrimidin-4-one core, enabling further chemical derivatisation. In contrast, the commercially available 3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 307341-15-7) bears a methyl group at C-2, which blocks this vector for library expansion [1]. Published FGFR1 inhibitor SAR demonstrates that C-2 substitution is a critical determinant of potency; the lead compound L11 (a C-2 substituted thienopyrimidinone) achieved 79.93% FGFR1 inhibition at 10 μM with anti-proliferative IC₅₀ values of 2.1–3.5 μM across H460, HT-1197, and B16F10 cell lines [2]. The unsubstituted C-2 position of the target compound preserves this critical optimisation vector, making it a more versatile starting scaffold for medicinal chemistry programmes than the C-2 methyl-blocked analog [1].

Combinatorial chemistry Lead optimisation Structure-activity relationship

Optimal Research and Procurement Application Scenarios for 3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one


Scenario 1: Kinase Inhibitor Lead Optimisation Requiring C-2 Derivatisable Thienopyrimidinone Scaffolds

Medicinal chemistry teams pursuing FGFR1, VEGFR-2, or multi-kinase inhibitor programmes should procure this compound as a starting scaffold for C-2 SAR exploration. Published evidence demonstrates that C-2 substitution of thienopyrimidinones can achieve >79% FGFR1 inhibition at 10 μM, with the most potent derivative (L11) delivering anti-proliferative IC₅₀ values of 2.1–3.5 μM in FGFR1-overexpressing cancer cell lines [1]. The unsubstituted C-2 position of the target compound (confirmed by PubChem structure data CID 1537257) provides the critical synthetic handle for this optimisation vector. In contrast, the C-2 methyl-blocked analog (CAS 307341-15-7) precludes this exploration entirely [2].

Scenario 2: Allosteric Kinase Inhibitor Development Targeting TrkA with Altered Binding Mode

The des-amino analog (CAS 35978-37-1) is a validated allosteric TrkA inhibitor with a resolved X-ray co-crystal structure (PDB 6D1Z, resolution 1.87 Å) [1]. The target compound, bearing an additional 3-amino hydrogen bond donor (HBD = 1 vs. HBD = 0 for the des-amino analog), is predicted to engage distinct polar contacts within the TrkA allosteric pocket or potentially shift to an ATP-competitive binding mode [2]. Researchers investigating the structure-kinetics relationship of TrkA inhibition or seeking TrkA inhibitors with differentiated binding modes should select this compound for comparative biophysical and biochemical profiling against the des-amino parent scaffold.

Scenario 3: Phenotypic Screening and Polypharmacology Studies Requiring Broad Kinase Engagement

Aggregated PubChem BioAssay data for the target compound (CID 1537257) indicates bioactivity in 15 distinct assay contexts, with activity values reaching ≤1 nM in three separate measurements [1]. This broad activity profile suggests utility as a starting point for phenotypic screening campaigns where multi-target engagement is desirable, such as in cancer cell line panels or angiogenesis models. Procurement of this compound is strategically justified for groups pursuing polypharmacology approaches, as the 3-amino substitution pattern appears to confer a wider target engagement spectrum than the more narrowly characterised des-amino TrkA inhibitor (CAS 35978-37-1) [2].

Scenario 4: Fluorine-Probe Studies Investigating Halogen Effects on Kinase Selectivity and Metabolic Stability

The 4-fluorophenyl substituent distinguishes this compound from the non-fluorinated 3-amino-5-phenyl analog (CAS 306280-98-8) [1]. The fluorine atom imparts a measurable lipophilicity increase (XLogP3-AA = 1.9 vs. estimated ~1.5 for the des-fluoro analog) while simultaneously blocking para-hydroxylation, a common CYP450-mediated metabolic pathway [2]. Published FGFR1 inhibitor SAR demonstrates that halogen substitution on the pendant aryl ring of thieno[2,3-d]pyrimidin-4-amines can modulate IC₅₀ values across a >60-fold range (0.16 to >10 μM) [3]. Research groups conducting fluorine-walk studies or investigating the role of halogen bonding in kinase inhibitor design should procure this compound alongside its des-fluoro and 4-chloro analogs to establish quantitative structure-activity relationships for halogen effects.

Quote Request

Request a Quote for 3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.